Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate
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Overview
Description
Benzyl 4-oxa-1,9-diazaspiro[56]dodecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of intermediate compounds under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the size of the ring and the presence of additional functional groups.
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar core structure but includes different substituents, which can alter its chemical and biological properties.
Uniqueness
Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of a benzyl group. This combination of features gives it distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c20-16(22-13-15-5-2-1-3-6-15)19-10-4-7-17(8-11-19)14-21-12-9-18-17/h1-3,5-6,18H,4,7-14H2 |
InChI Key |
KMECBIMQBZPRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)OCC3=CC=CC=C3)COCCN2 |
Origin of Product |
United States |
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